Hydroxychlorodenafil

Analytical Chemistry Food Safety Mass Spectrometry

Procure high-purity hydroxychlorodenafil as an essential analytical reference standard for detecting this specific illegal adulterant in supplements and for sildenafil API impurity profiling. Its unique chloro-hydroxyethyl moiety necessitates use over other analogs for validated LC-MS/MS methods, preventing false negatives and meeting ANDA/NDA regulatory requirements. Essential for forensic, QC, and R&D labs.

Molecular Formula C19H23ClN4O3
Molecular Weight 390.9 g/mol
CAS No. 1391054-00-4
Cat. No. B589636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychlorodenafil
CAS1391054-00-4
Synonyms5-[5-(2-Chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular FormulaC19H23ClN4O3
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C
InChIInChI=1S/C19H23ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9,14,25H,4-6,10H2,1-3H3,(H,21,22,26)
InChIKeyQFQLUTUWAYYGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxychlorodenafil (CAS 1391054-00-4) as a Critical Sildenafil-Analog Reference Standard for PDE5 Inhibitor Adulterant Analysis


Hydroxychlorodenafil (CAS 1391054-00-4) is a synthetic derivative of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, characterized by the addition of a chloro-hydroxyethyl moiety , . It is not an approved therapeutic agent but is recognized as an illegal adulterant in counterfeit erectile dysfunction (ED) supplements and health products , [1]. Consequently, its primary scientific and industrial application is as a high-purity analytical reference standard for the detection and quantification of this undeclared substance in complex matrices, a role for which it is uniquely essential.

Why Hydroxychlorodenafil (CAS 1391054-00-4) Cannot Be Substituted by Sildenafil or Other In-Class PDE5 Analogs


The primary analytical and regulatory requirement for hydroxychlorodenafil stems from its identity as a specific, structurally distinct illegal adulterant. Substituting it with the parent drug sildenafil or another analog (e.g., homosildenafil, chlorodenafil) would invalidate any analytical method designed for its detection and quantification. The lack of its own distinct chromatographic and mass spectrometric profile, such as its unique extracted ion chromatogram (EIC) and fragmentation pathways [1], [2], means that a substitution would result in a false negative for this specific impurity or adulterant. Furthermore, given its status as a known impurity in the synthesis of sildenafil-related pyrazolo-pyrimidinones [3], the use of an authenticated, high-purity standard of hydroxychlorodenafil is mandatory for validated analytical methods, pharmaceutical impurity profiling, and meeting regulatory compliance (e.g., for Abbreviated New Drug Applications or New Drug Applications) [4].

Quantitative Analytical Evidence for Hydroxychlorodenafil (CAS 1391054-00-4) Reference Standard Selection


Validated Method for Quantifying Hydroxychlorodenafil in Health Wines by UPLC-TOF-MS

A validated UPLC-TOF-MS method for 68 PDE-5 inhibitors included hydroxychlorodenafil. Method validation for the 11 most common adulterants (which may not include hydroxychlorodenafil) established a highly linear response (r ≥ 0.9988) and low detection limits (0.2–1.0 μg/L), with average spiked recoveries of 71.2–104.1% [1].

Analytical Chemistry Food Safety Mass Spectrometry

LC-QTOF-MS Analysis of Hydroxychlorodenafil's Distinctive Fragmentation Pathway

Hydroxychlorodenafil was analyzed alongside 57 other PDE-5 inhibitor analogues using LC-QTOF-MS. The study evaluated MS spectra and fragmentation pathways, providing a unique MS/MS fingerprint for the compound [1]. The EIC for hydroxychlorodenafil was differentiated from closely related analogues like chlorodenafil and nitrodenafil [2].

Analytical Chemistry Mass Spectrometry Adulterant Identification

Hydroxychlorodenafil as a Sildenafil-Specific Process Impurity and Degradant

Hydroxychlorodenafil is characterized as a halogenated impurity originating from side reactions of chlorination and alcoholic conversion during the synthesis of pyrazolo-pyrimidinone compounds [1]. It is essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for the commercial production of sildenafil, and is supplied with a detailed Structure Elucidation Report (SER) [1].

Pharmaceutical Manufacturing Impurity Profiling Quality Control

Solubility Data for Hydroxychlorodenafil in Common Laboratory Solvents

Hydroxychlorodenafil exhibits high solubility in organic solvents commonly used for analytical sample preparation, with reported values of 30 mg/mL in DMF and DMSO, but markedly lower solubility in aqueous PBS (pH 7.2) mixtures (0.16 mg/mL in 1:5 DMSO:PBS) .

Pre-formulation Solubility Analytical Chemistry

Primary Application Scenarios for Procuring Hydroxychlorodenafil (CAS 1391054-00-4)


Method Development and Validation for Adulterant Detection in Food and Dietary Supplements

Laboratories tasked with ensuring the safety of dietary supplements, health wines, and other nutraceuticals must procure a high-purity hydroxychlorodenafil standard to develop and validate sensitive analytical methods (e.g., LC-MS/MS, UPLC-TOF-MS) for detecting this specific illegal adulterant [1], [2]. The standard is essential for establishing retention times, generating reference mass spectra, and performing quantitative assays as part of a multi-analyte screening panel for PDE5 inhibitors.

Pharmaceutical Impurity Profiling and Quality Control for Sildenafil Manufacturing

In the commercial production of sildenafil citrate API, hydroxychlorodenafil is a known process-related impurity [1]. Quality control departments must purchase an authenticated reference standard of this compound to develop and execute validated HPLC or UPLC methods for quantifying and controlling its presence in drug substance batches. This is a regulatory requirement for filing ANDAs and NDAs and for ensuring the final drug product meets purity specifications [1].

Forensic and Toxicological Analysis of Suspected Counterfeit Pharmaceuticals

Forensic and public health laboratories analyzing seized counterfeit erectile dysfunction products require a comprehensive library of analytical standards to unambiguously identify all undeclared ingredients, including hydroxychlorodenafil [1], [2]. Procurement of this specific standard enables accurate identification and confirmation, which is critical for legal proceedings and for issuing public health warnings regarding the specific composition of illicit products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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